molecular formula C17H15NO5S B282327 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Katalognummer B282327
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: VOZUQYDGWLHPNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, also known as TAK-063, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. TAK-063 belongs to the class of pyrrolone derivatives and is a selective antagonist of the glycine transporter 1 (GlyT1), which is involved in the regulation of the neurotransmitter glycine.

Wirkmechanismus

5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a selective antagonist of GlyT1, which is a transmembrane protein that regulates the extracellular levels of glycine, an important neurotransmitter in the central nervous system. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thus terminating its action on the postsynaptic receptor. By blocking GlyT1, 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one increases the extracellular levels of glycine, which enhances the activation of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor that is involved in synaptic plasticity and cognitive function. The modulation of the NMDA receptor by 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been proposed to underlie its therapeutic effects in neuropsychiatric disorders.
Biochemical and Physiological Effects:
5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a number of biochemical and physiological effects in animal models. The compound increases the levels of glycine in the brain, which enhances the activation of the NMDA receptor. This leads to an increase in the release of dopamine and other neurotransmitters, which may contribute to its therapeutic effects. 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one may have neuroprotective effects in addition to its cognitive-enhancing properties.

Vorteile Und Einschränkungen Für Laborexperimente

5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its high potency and selectivity for GlyT1. The compound has been extensively characterized in vitro and in vivo, and its mechanism of action is well-understood. 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is also well-tolerated and safe, with no significant adverse effects reported in animal models or clinical trials. However, there are some limitations to the use of 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments. The compound is relatively expensive and may not be readily available in some research settings. In addition, the effects of 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one may be influenced by factors such as age, sex, and genetic background, which may need to be taken into account in experimental design.

Zukünftige Richtungen

There are several future directions for the study of 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the potential use of 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs for the treatment of neuropsychiatric disorders. 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to enhance the efficacy of antipsychotic drugs in animal models, and it may have similar effects in humans. Another area of interest is the development of more selective GlyT1 antagonists that may have improved therapeutic profiles. Finally, the mechanisms underlying the neuroprotective effects of 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one and its effects on other neurotransmitter systems warrant further investigation.

Synthesemethoden

The synthesis of 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with 2-thiophenecarboxylic acid to form the corresponding benzylidene-thiophene derivative. This intermediate is then subjected to a reaction with ethyl acetoacetate to obtain the pyrrolone derivative. The final step involves the hydrolysis of the ethyl ester group to yield 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. The synthesis method has been optimized for high yield and purity, and the final product is characterized by various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, depression, and anxiety. The compound has shown promising results in preclinical studies, where it has been found to improve cognitive function, reduce negative symptoms, and enhance the efficacy of antipsychotic drugs. 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have anxiolytic and antidepressant effects in animal models. The compound has been tested in clinical trials for the treatment of schizophrenia, and the results have been encouraging. 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been found to be well-tolerated and safe, with no significant adverse effects reported.

Eigenschaften

Molekularformel

C17H15NO5S

Molekulargewicht

345.4 g/mol

IUPAC-Name

2-(2,5-dimethoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C17H15NO5S/c1-22-9-5-6-11(23-2)10(8-9)14-13(16(20)17(21)18-14)15(19)12-4-3-7-24-12/h3-8,14,20H,1-2H3,(H,18,21)

InChI-Schlüssel

VOZUQYDGWLHPNV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3

Kanonische SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.